

L985P (MS4A8B): A Novel Cell Surface Protein Overexpressed in Small Cell Lung Carcinoma

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Abstract

Small Cell Lung Carcinoma (SCLC) is an aggressive neuroendocrine tumor with a poor prognosis, highlighting the urgent need for novel therapeutic targets. The L985P protein, identified as Membrane-Spanning 4-Domain Family, Subfamily A, Member 8B (MS4A8B), has emerged as a promising candidate due to its significant overexpression on the cell surface of SCLC cells compared to normal lung tissue. This technical guide provides a comprehensive overview of the current understanding of L985P's function in SCLC, including its molecular characteristics, expression profile, and putative signaling pathways. Detailed experimental protocols for the characterization of L985P are also provided to facilitate further research and drug development efforts targeting this novel protein.

Introduction

Small Cell Lung Carcinoma (SCLC) accounts for approximately 15% of all lung cancer cases and is characterized by rapid growth, early metastasis, and the development of resistance to chemotherapy. The identification of novel, tumor-specific cell surface proteins is a critical step in the development of targeted therapies, such as antibody-drug conjugates (ADCs) and chimeric antigen receptor (CAR) T-cell therapies.

Initial studies employing cDNA subtraction and microarray analysis to identify genes differentially overexpressed in SCLC led to the discovery of a gene encoding the L985P

protein. Subsequent molecular characterization revealed that L985P is identical to MS4A8B, a member of the membrane-spanning 4-domain (MS4A) family. This family of proteins, which includes the well-known B-cell marker CD20, is characterized by four transmembrane domains and is often involved in signal transduction and cellular activation. The high level of L985P expression on the surface of SCLC cells, coupled with its restricted expression in normal tissues, positions it as a compelling target for therapeutic intervention.

Molecular Characteristics of L985P (MS4A8B)

L985P is a cell surface protein belonging to the MS4A gene family, which is clustered on chromosome 11q12. Members of this family typically possess four transmembrane domains, with both N- and C-termini located intracellularly. A key feature of several MS4A proteins is their involvement in modulating signaling pathways. Sequence analysis of L985P/MS4A8B has revealed the presence of an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) in its intracellular domain. ITIMs are known to recruit phosphatases, such as SHP-1 and SHP-2, upon phosphorylation, leading to the downregulation of cellular activation signals. This suggests a potential role for L985P in modulating signaling cascades within SCLC cells.

Quantitative Data on L985P (MS4A8B) Expression

The differential overexpression of L985P in SCLC has been confirmed by multiple experimental techniques. While the precise quantitative data from the initial discovery studies are not fully publicly available, the collective evidence strongly supports its SCLC-specific expression pattern.

Parameter	SCLC	Normal Lung Tissue	Reference
mRNA Expression	Highly Overexpressed	Very Restricted Expression	[1]
Protein Expression	Highly Expressed	Confined to the apical region of ciliated bronchiolar epithelium	[1]
Subcellular Localization	Cell Surface	Cell Surface (apical)	[1]

Table 1: Summary of L985P (MS4A8B) Expression in SCLC.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize L985P (MS4A8B) expression and function. These protocols are based on standard molecular and cellular biology techniques and can be adapted for specific experimental needs.

Real-Time RT-PCR for L985P mRNA Quantification

This protocol describes the quantification of L985P mRNA levels in SCLC cell lines and patient-derived tissues compared to normal lung tissue.

Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
- Primers for L985P (MS4A8B) and a reference gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

Procedure:

- RNA Extraction: Isolate total RNA from SCLC cells/tissues and normal lung tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from 1 μ g of total RNA using a reverse transcription kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for L985P and the reference gene, and qPCR master mix.
- qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

- Data Analysis: Calculate the relative expression of L985P mRNA using the $\Delta\Delta Ct$ method, normalizing to the expression of the reference gene.

Northern Blot Analysis for L985P mRNA Detection

This protocol outlines the detection and size determination of L985P mRNA transcripts.

Materials:

- Total RNA
- Formaldehyde, formamide, MOPS buffer
- Agarose
- Nylon membrane
- UV crosslinker
- L985P-specific labeled probe (e.g., radiolabeled or biotinylated)
- Hybridization buffer
- Wash buffers
- Detection reagents (e.g., X-ray film or chemiluminescent imager)

Procedure:

- RNA Electrophoresis: Separate 10-20 μ g of total RNA on a denaturing formaldehyde-agarose gel.
- RNA Transfer: Transfer the separated RNA to a nylon membrane via capillary blotting overnight.
- RNA Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
- Probe Hybridization: Pre-hybridize the membrane in hybridization buffer, then hybridize with the labeled L985P probe overnight at 42°C.

- **Washing:** Wash the membrane with a series of low and high stringency wash buffers to remove unbound probe.
- **Detection:** Detect the labeled probe using the appropriate method (autoradiography for radiolabeled probes or chemiluminescence for biotinylated probes).

Immunohistochemistry for L985P Protein Localization

This protocol describes the visualization of L985P protein expression in SCLC tissue sections.

Materials:

- Formalin-fixed, paraffin-embedded SCLC and normal lung tissue sections
- Xylene, ethanol series
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Primary antibody against L985P (MS4A8B)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate-chromogen solution
- Hematoxylin counterstain
- Mounting medium

Procedure:

- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval in antigen retrieval buffer.
- **Blocking:** Block endogenous peroxidase activity and non-specific binding sites.

- Primary Antibody Incubation: Incubate sections with the primary anti-L985P antibody overnight at 4°C.
- Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP and detection with DAB.
- Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
- Microscopy: Visualize the staining under a light microscope.

Flow Cytometry for Cell Surface L985P Expression

This protocol details the quantification of L985P expression on the surface of SCLC cells.

Materials:

- SCLC cell suspension
- FACS buffer (PBS with 2% FBS)
- Fluorochrome-conjugated primary antibody against L985P (MS4A8B) or a primary antibody followed by a fluorochrome-conjugated secondary antibody
- Isotype control antibody
- Flow cytometer

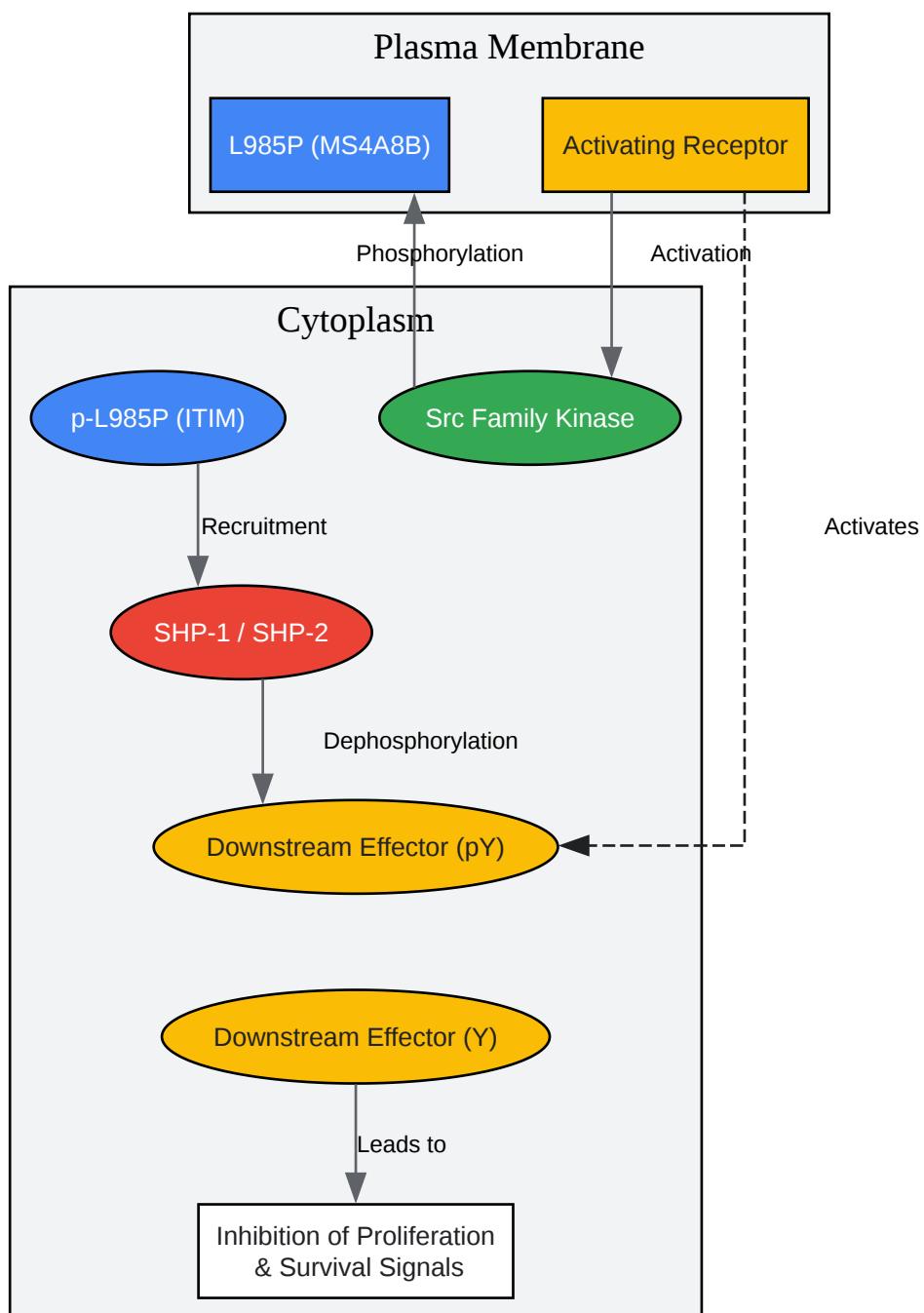
Procedure:

- Cell Preparation: Prepare a single-cell suspension of SCLC cells and wash with FACS buffer.
- Blocking (Optional): Block Fc receptors to reduce non-specific antibody binding.
- Antibody Staining: Incubate cells with the fluorochrome-conjugated anti-L985P antibody or the primary antibody on ice, protected from light. If using an unconjugated primary antibody, wash and then incubate with a fluorochrome-conjugated secondary antibody.
- Washing: Wash the cells with FACS buffer to remove unbound antibodies.

- Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
- Data Analysis: Analyze the data using appropriate software to determine the percentage of L985P-positive cells and the mean fluorescence intensity.

Putative Signaling Pathway of L985P (MS4A8B) in SCLC

The presence of an ITIM within the cytoplasmic domain of L985P strongly suggests its involvement in an inhibitory signaling pathway. Upon ligand binding or cellular activation, tyrosine residues within the ITIM can become phosphorylated by Src family kinases. This phosphorylation event creates a docking site for SH2 domain-containing phosphatases, such as SHP-1 or SHP-2. The recruitment of these phosphatases to the plasma membrane leads to the dephosphorylation of key signaling molecules, thereby attenuating downstream activation signals that may be involved in cell proliferation and survival.

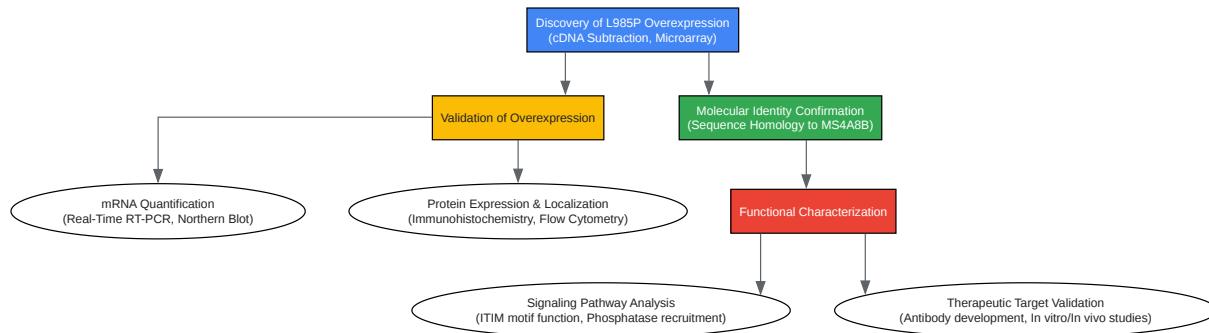


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Putative L985P (MS4A8B) inhibitory signaling pathway in SCLC.

Experimental Workflow for L985P (MS4A8B) Characterization

The following workflow outlines the key steps for the comprehensive characterization of L985P in SCLC, from initial identification to functional analysis.



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Experimental workflow for the characterization of L985P (MS4A8B).

Conclusion and Future Directions

L985P (MS4A8B) represents a promising, novel cell surface target for the diagnosis and treatment of SCLC. Its high level of expression on tumor cells and restricted presence in normal tissues make it an attractive candidate for the development of targeted therapies. Future research should focus on elucidating the precise molecular mechanisms by which L985P functions in SCLC, including the identification of its natural ligand and the specific downstream signaling pathways it modulates. Furthermore, the development and preclinical evaluation of L985P-targeting agents, such as monoclonal antibodies and ADCs, are warranted to assess their therapeutic potential in SCLC.

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References

- 1. Northern blot analysis for detection and quantification of RNA in pancreatic cancer cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

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